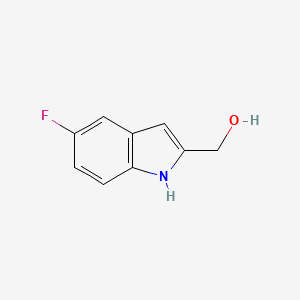

(5-fluoro-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKLLFOAQDNTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1h Indol 2 Yl Methanol

Reductive Transformations from Fluorinated Indole (B1671886) Carboxylic Acid Derivatives

The most common and direct route to (5-fluoro-1H-indol-2-yl)methanol involves the reduction of the corresponding carboxylic acid or its ester derivative, typically ethyl 5-fluoro-1H-indole-2-carboxylate. This transformation targets the carbonyl group of the ester or acid, reducing it to a primary alcohol.

Lithium Aluminum Hydride Mediated Reduction of Ethyl 5-fluoro-1H-indole-2-carboxylate

Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for the conversion of esters and carboxylic acids to primary alcohols. mdma.chchemistrysteps.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

The general procedure involves dissolving ethyl 5-fluoro-1H-indole-2-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere. mdma.ch A solution or suspension of LiAlH₄ is then added, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. acs.org After the addition is complete, the reaction mixture is often stirred at room temperature or refluxed to ensure complete conversion. masterorganicchemistry.com

The work-up procedure is crucial for isolating the product and quenching the excess reactive LiAlH₄. This is typically achieved by the sequential and careful addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. mdma.ch This process, known as the Fieser work-up, results in the formation of granular inorganic salts that can be easily filtered off, simplifying the purification of the desired alcohol. The final product, this compound, is then isolated from the filtrate.

| Reagent/Condition | Purpose |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent |

| Tetrahydrofuran (THF) | Anhydrous reaction solvent |

| Inert Atmosphere (e.g., Nitrogen) | Prevents reaction with moisture and air |

| Controlled Temperature (0 °C to reflux) | Manages reaction exothermicity and ensures completion |

| Aqueous Work-up (Fieser Method) | Quenches excess LiAlH₄ and facilitates purification |

Alternative Reductive Strategies for Indole Carboxylic Acid Esters

While LiAlH₄ is highly effective, its high reactivity can sometimes lead to the reduction of other functional groups within the molecule. Therefore, alternative, milder reducing agents are sometimes employed.

Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent that can be used for the reduction of esters to alcohols. masterorganicchemistry.com A key feature of DIBAL-H is its ability, under carefully controlled temperature conditions (typically -78 °C), to partially reduce esters to aldehydes. chemistrysteps.commasterorganicchemistry.com However, if the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, the reduction will proceed to the primary alcohol. chemistrysteps.com The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent than LiAlH₄ and typically does not reduce esters under standard conditions. ambeed.com However, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvent systems. For instance, the use of NaBH₄ in combination with methanol (B129727) in a solvent like THF at reflux can facilitate the reduction of aromatic esters to their corresponding alcohols. ias.ac.inresearchgate.net This method offers a safer alternative to LiAlH₄, although it may require harsher conditions and longer reaction times.

| Reducing Agent | Typical Conditions | Selectivity Notes |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or hexane, -78 °C to rt | Can be stopped at the aldehyde stage at low temperatures. chemistrysteps.commasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | THF/Methanol, reflux | Generally requires forcing conditions for ester reduction. ias.ac.inresearchgate.net |

Precursor Chemistry and Starting Material Considerations, including N-Ts Protected Indole Derivatives

The primary precursor for the synthesis of this compound is ethyl 5-fluoro-1H-indole-2-carboxylate. The synthesis of this starting material is a critical consideration. One common method for its preparation is the Fischer indole synthesis, which involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate (B1213749) under acidic conditions. diva-portal.org

In some synthetic routes, protection of the indole nitrogen is necessary to prevent side reactions. The tosyl (Ts) group is a common protecting group for indoles. nih.gov The synthesis of the N-tosylated precursor, ethyl 1-tosyl-5-fluoro-1H-indole-2-carboxylate, can be achieved by reacting ethyl 5-fluoro-1H-indole-2-carboxylate with p-toluenesulfonyl chloride in the presence of a base.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

For the LiAlH₄ reduction, key parameters for optimization include the stoichiometry of the reducing agent, reaction temperature, and reaction time. Using a slight excess of LiAlH₄ is common to ensure complete conversion of the starting ester. mdma.ch Temperature control is critical; while initial addition is often done at low temperatures, a period at room temperature or reflux may be necessary for the reaction to go to completion. masterorganicchemistry.com Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Purification of the final product is essential to remove any unreacted starting material, byproducts from the reduction, and inorganic salts from the work-up. Column chromatography on silica (B1680970) gel is a common method for obtaining highly pure this compound. acs.org The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is optimized to achieve good separation of the product from impurities. acs.org Recrystallization can also be employed as a final purification step to obtain a crystalline solid of high purity.

| Parameter | Optimization Strategy | Impact on Yield/Purity |

| LiAlH₄ Stoichiometry | Use a slight excess (e.g., 1.5-2 equivalents) | Ensures complete conversion of the ester, maximizing yield. |

| Reaction Temperature | Controlled addition at low temp, followed by warming | Balances reaction rate with minimizing side reactions, improving purity. |

| Reaction Time | Monitored by TLC | Prevents incomplete reaction or product degradation, enhancing both yield and purity. |

| Purification Method | Column chromatography, Recrystallization | Removes impurities, leading to a final product of high purity. |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 1h Indol 2 Yl Methanol

Oxidation Reactions and Conversion to 5-fluoro-1H-indole-2-carbaldehyde

The oxidation of the 2-hydroxymethyl group to an aldehyde is a pivotal transformation, yielding 5-fluoro-1H-indole-2-carbaldehyde, a valuable intermediate for further synthetic elaborations, including multicomponent reactions.

Manganese Dioxide Mediated Oxidation Pathways

Activated manganese dioxide (MnO₂) is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. The oxidation of (5-fluoro-1H-indol-2-yl)methanol to 5-fluoro-1H-indole-2-carbaldehyde using MnO₂ is a standard and efficient method. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature.

The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂. The alcohol adsorbs onto the surface, followed by a rate-determining step involving the transfer of a hydrogen atom from the carbon bearing the hydroxyl group. Subsequent steps lead to the formation of the aldehyde and manganese(II) oxide. The selectivity of MnO₂ is advantageous as it does not oxidize other sensitive functional groups within the indole (B1671886) ring or the indole nitrogen.

Exploration of Other Selective Oxidants

While MnO₂ is a common choice, other selective oxidants can also be employed for the conversion of this compound to its corresponding aldehyde. The choice of oxidant can be influenced by factors such as reaction conditions, scale, and compatibility with other functional groups.

| Oxidant System | Typical Conditions | Advantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | Efficient and widely used |

| Pyridinium dichromate (PDC) | Dichloromethane, room temperature | Milder than PCC, can be more selective |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral conditions, high yields |

| Swern oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Avoids heavy metals, mild conditions |

These reagents offer alternatives for achieving high yields of 5-fluoro-1H-indole-2-carbaldehyde while minimizing side reactions.

Nucleophilic and Electrophilic Functionalization at the Hydroxymethyl Group

The hydroxymethyl group at the C-2 position is a prime site for nucleophilic and electrophilic functionalization. The hydroxyl moiety can act as a nucleophile in reactions such as esterification and etherification. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding esters. Similarly, etherification can be achieved by deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by a range of nucleophiles. This two-step sequence allows for the introduction of a wide variety of functional groups at the C-2 methyl position.

Transformations Involving the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is another key site for derivatization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation. nih.gov

N-Alkylation: The deprotonated indole nitrogen acts as a nucleophile and can be alkylated using various alkyl halides. rsc.orgacs.org The choice of base is crucial to avoid competing reactions at other sites. Common bases include sodium hydride (NaH) in an aprotic solvent like DMF or THF. rsc.org

N-Acylation: N-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. nih.gov This transformation is often used to introduce a protecting group or to modulate the electronic properties of the indole ring. Studies have shown that chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.govbeilstein-journals.orgresearchgate.net

Reactivity at the C-3 Position of the Indole Ring in Derivatization

The C-3 position of the indole nucleus is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. The presence of the 5-fluoro and 2-hydroxymethyl substituents influences the reactivity at this position. The fluorine atom is electron-withdrawing via an inductive effect, which can slightly deactivate the ring towards electrophilic attack. However, the C-3 position remains the most favorable site for reaction.

A common reaction at the C-3 position is the Friedel-Crafts type alkylation. For instance, (indol-3-yl)methanols can act as electrophiles in the presence of an acid catalyst to react with other indole molecules, forming diindolylmethanes. nih.gov While the primary alcohol of this compound is at C-2, understanding the reactivity at C-3 is crucial as it can compete with or be the target of derivatization strategies. For example, under certain conditions, electrophiles can be directed to the C-3 position. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and DMF reagent, is a classic method for formylating the C-3 position of indoles. sid.ir

Multicomponent Reactions Utilizing this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.gov The derivative, 5-fluoro-1H-indole-2-carbaldehyde, obtained from the oxidation of this compound, is an excellent substrate for various MCRs.

For example, it can participate in the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nlnih.gov This allows for the rapid generation of a library of diverse indole-containing peptidomimetic structures. Similarly, it can be used in other MCRs like the Biginelli or Hantzsch reactions, providing access to a wide range of heterocyclic scaffolds fused or attached to the 5-fluoroindole (B109304) core. nih.gov The development of one-pot sequential MCRs has further expanded the utility of such indole aldehydes in synthesizing medicinally important fused heterocycles. rsc.org

Scope and Limitations of Reaction Conditions

The reactivity of this compound is largely dictated by the stability of the intermediate formed upon activation of the hydroxyl group. The electron-withdrawing nature of the fluorine atom at the C5-position can influence the electron density of the indole ring system, which in turn affects the ease of formation and stability of a potential carbocation or related electrophilic species at the C2-methylene position.

Reactions involving this compound often require carefully controlled conditions to achieve desired outcomes and minimize side reactions. The choice of solvent, temperature, and catalyst is paramount. For instance, in nucleophilic substitution reactions of the broader class of 2-indolylmethanols, solvents play a crucial role. Protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to promote formal nucleophilic substitution by stabilizing intermediates through hydrogen bonding. nih.gov In contrast, aprotic solvents may be less effective in certain transformations. nih.gov

The temperature of the reaction is another critical parameter. While some reactions can proceed at room temperature, others may require heating to overcome activation barriers. For example, Fischer indole synthesis, a classic method for creating the indole core which can be a precursor to our title compound, is typically conducted at elevated temperatures (80–100°C). rsc.org Conversely, some derivatization reactions, such as photocatalytic cycloadditions, are performed at room temperature under light irradiation. nih.gov

Limitations in reaction conditions often arise from the potential for competing side reactions. The indole nitrogen can also participate in reactions, and its protection (e.g., with a Boc group) is sometimes necessary to direct reactivity to the desired position. Furthermore, the inherent reactivity of the indole ring at the C3-position can lead to undesired products if not properly controlled. The electron-withdrawing fluorine at C5 may slightly deactivate the ring towards electrophilic attack compared to unsubstituted indole, but the C3 position generally remains a nucleophilic center.

Role of Nucleophiles and Catalysis in Reaction Outcome

The derivatization of this compound heavily relies on the interplay between the chosen nucleophile and the catalytic system employed. The hydroxyl group is a poor leaving group and typically requires activation, which is often achieved through the use of an acid catalyst.

Role of Nucleophiles:

A variety of nucleophiles can be employed to displace the hydroxyl group of this compound, leading to a diverse array of derivatives. Common nucleophiles include:

Carbon Nucleophiles: Indoles themselves can act as nucleophiles, leading to the formation of diindolylmethane structures. Other carbon nucleophiles such as pyrroles and enamines have also been successfully used in reactions with 2-indolylmethanols. researchgate.netnih.gov

Nitrogen Nucleophiles: Amines can react to form 2-aminomethylindole derivatives. The reaction conditions, including the nature of the amine (primary, secondary) and the catalyst, will influence the efficiency of the substitution.

Oxygen Nucleophiles: Alcohols can be used for etherification reactions, and carboxylic acids for esterification. These reactions are typically acid-catalyzed. For instance, the esterification of related indole carboxylic acids is often carried out using an alcohol in the presence of an acid catalyst. nih.gov

Sulfur Nucleophiles: Thiols can be employed to synthesize 2-thiomethylindole derivatives.

The strength and nature of the nucleophile are critical. Stronger nucleophiles will generally react more readily, but may also lead to a lack of selectivity. Weaker nucleophiles may require more forcing conditions or more potent catalytic activation.

Role of Catalysis:

Catalysis is a cornerstone of the derivatization of this compound, enabling reactions that would otherwise be sluggish or unselective. Both Brønsted and Lewis acids are commonly employed.

Brønsted Acid Catalysis: Brønsted acids, such as triflic acid or phosphoric acid derivatives, can protonate the hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of a stabilized carbocation or an iminium-like intermediate. This electrophilic species is then attacked by the nucleophile. Brønsted acid catalysis has been effectively used for the regioselective substitution of 2-indolylmethanols with various nucleophiles. nih.govnih.gov

Lewis Acid Catalysis: Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·Et₂O), can coordinate to the hydroxyl group, enhancing its leaving group ability. researchgate.netorganic-chemistry.org Lewis acids are particularly useful in Friedel-Crafts type reactions and cycloadditions. For example, Lewis acid-catalyzed reactions of 2-indolylmethanols with pyrroles have been established to produce indole-based tetraarylmethanes. researchgate.net The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

The interplay between the substrate, nucleophile, and catalyst under specific reaction conditions allows for the synthesis of a wide range of derivatives from this compound, opening avenues for the development of new functional molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 1h Indol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated compound like (5-fluoro-1H-indol-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural picture.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the lone proton on the pyrrole (B145914) ring, and the protons of the hydroxymethyl group.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the fluorinated benzene ring (H-4, H-6, and H-7) exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Specifically, H-4 is expected to appear as a doublet of doublets due to coupling with H-6 (small meta-coupling) and the fluorine at C-5 (ortho H-F coupling). H-6 will also be a multiplet, coupled to H-4, H-7, and the fluorine atom. The proton at C-3 on the pyrrole ring will appear as a singlet or a narrow triplet if coupled to the methylene (B1212753) protons. The methylene protons of the CH₂OH group are expected to be a singlet, or a doublet if coupled to the hydroxyl proton, typically found around δ 4.8 ppm. The hydroxyl proton itself often appears as a broad singlet whose position is solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | > 10.0 | br s | - |

| H-4 | ~ 7.3 | dd | J (H-F) ≈ 9.8 Hz, J (H-H) ≈ 2.4 Hz |

| H-6 | ~ 7.0 | ddd | J (H-H) ≈ 9.0 Hz, J (H-F) ≈ 9.0 Hz, J (H-H) ≈ 2.4 Hz |

| H-7 | ~ 7.4 | dd | J (H-H) ≈ 9.0 Hz, J (H-F) ≈ 4.6 Hz |

| H-3 | ~ 6.4 | s | - |

| -CH₂OH | ~ 4.8 | s | - |

| -CH₂OH | Variable | br s | - |

| Predicted data is based on analysis of similar structures like 5-fluoroindole-2-carboxylic acid and 5-fluoro-3-methyl-1H-indole. rsc.orgchemicalbook.com |

Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would show nine distinct signals, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atom C-5, directly bonded to the highly electronegative fluorine atom, will exhibit a large C-F coupling constant and its signal will appear as a doublet. Other carbons in the benzene ring (C-3a, C-4, C-6, C-7a) will also show smaller C-F couplings. The C-2 carbon, attached to the hydroxymethyl group, will be significantly downfield. The signal for the methylene carbon (-CH₂OH) is expected in the aliphatic region, typically around 60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 140 |

| C-3 | ~ 101 |

| C-3a | ~ 125 (d, JCF) |

| C-4 | ~ 111 (d, JCF) |

| C-5 | ~ 158 (d, ¹JCF > 230 Hz) |

| C-6 | ~ 112 (d, JCF) |

| C-7 | ~ 105 (d, JCF) |

| C-7a | ~ 132 |

| -CH₂OH | ~ 58 |

| Predicted data is based on analysis of similar structures like 5-fluoro-1H-indole and 5-fluoro-3-methyl-1H-indole. rsc.orgspectrabase.com |

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. icpms.cz It provides direct information about the chemical environment of the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift is characteristic of an aryl fluoride (B91410). The multiplicity of the signal will be a doublet of doublet of doublets (ddd) due to coupling with H-4 (ortho), H-6 (ortho), and H-7 (meta). This technique is highly sensitive to the electronic environment, making it a valuable probe for structural confirmation. ossila.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C5-F | ~ -125 | ddd |

| Predicted data is based on analysis of 5-fluoro-3-methyl-1H-indole. rsc.org |

Two-dimensional (2D) NMR experiments establish correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H-6 and H-7), confirming their connectivity.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign each proton to its corresponding carbon in the indole ring and the hydroxymethyl group. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) ¹H-¹³C correlations, further solidifying the assignment of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HPLC-MS, HR-MS)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₉H₈FNO), the nominal molecular weight is 165.16 g/mol . cymitquimica.com In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 166.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. copernicus.org The experimentally measured exact mass of the [M+H]⁺ ion would be compared to the calculated theoretical mass to confirm the molecular formula C₉H₈FNO.

Analysis of the fragmentation pattern in the mass spectrum (e.g., from MS/MS experiments) provides further structural proof. The molecular ion is expected to undergo characteristic fragmentation, such as the loss of a water molecule (H₂O, 18 Da) or the entire hydroxymethyl group (•CH₂OH, 31 Da), leading to the formation of a stable fluoro-indolyl cation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Interpretation |

| [M+H]⁺ | C₉H₉FNO⁺ | 166.07 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | C₉H₇FN⁺ | 148.06 | Loss of water |

| [M-CH₂OH]⁺ | C₈H₅FN⁺ | 134.04 | Loss of hydroxymethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the high-frequency region (3200-3600 cm⁻¹) is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the indole ring is expected to appear as a sharp to medium peak around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1500-1620 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3200 - 3600 | Broad, Strong |

| Indole N-H | Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1500 - 1620 | Medium to Strong |

| C-O | Stretch | 1050 - 1200 | Strong |

| C-F | Stretch | 1000 - 1250 | Strong |

| Predicted data is based on general IR correlation tables and data for similar compounds. nist.govmdpi.com |

Chromatographic Techniques for Purification and Purity Assessment

The purification and subsequent assessment of purity are critical steps in the synthesis of this compound and its derivatives. Chromatographic techniques, particularly silica (B1680970) gel flash column chromatography and thin-layer chromatography (TLC), are indispensable tools for isolating the target compounds from reaction mixtures and verifying their purity.

Silica gel, a porous form of silicon dioxide, serves as the stationary phase in these separations. Its polar nature allows for the differential adsorption of compounds based on their polarity. Non-polar compounds have a lower affinity for the silica gel and thus elute more quickly, while more polar compounds are retained longer. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving effective separation. By carefully selecting the eluent system, chemists can control the elution of various components within a mixture.

In the context of synthesizing indole derivatives, the progress of the reaction is often monitored by TLC. nih.govorgsyn.org This technique provides a quick and simple method to determine the extent of a reaction by comparing the spots of the starting materials, the reaction mixture, and the desired product on a TLC plate. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

For the purification of indole derivatives, silica gel flash column chromatography is a widely employed method. orgsyn.orgacs.orgacs.org This technique involves packing a glass column with silica gel and passing the crude reaction mixture through it under pressure, using an appropriate eluent system. The fractions are collected and analyzed, typically by TLC, to identify those containing the purified product.

While specific purification details for this compound are not extensively documented in publicly available literature, general procedures for related indole alcohols and their derivatives provide valuable insights into the chromatographic conditions that are likely to be effective. For instance, in the synthesis of various indole derivatives, eluent systems composed of ethyl acetate (B1210297) and petroleum ether, or methanol (B129727) and dichloromethane (B109758), have been successfully used for purification via silica gel flash column chromatography. acs.orgacs.org The polarity of these solvent mixtures can be fine-tuned by adjusting the ratio of the components to achieve optimal separation.

For example, a gradient elution, starting with a less polar solvent system and gradually increasing its polarity, is often used to first elute non-polar impurities and then the more polar target compound. In the synthesis of a related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl), the product was purified by column chromatography after monitoring the reaction by TLC. nih.gov

The table below summarizes typical chromatographic conditions used for the purification of indole derivatives, which can serve as a starting point for the purification of this compound.

| Compound/Derivative Type | Chromatographic Technique | Stationary Phase | Eluent System (v/v) | Reference |

| Indole Derivatives | Flash Column Chromatography | Silica Gel | Ethyl acetate/Petroleum Ether (gradient) | acs.orgacs.org |

| Indole Derivatives | Flash Column Chromatography | Silica Gel | Methanol/Dichloromethane (gradient) | acs.orgacs.org |

| 5-Fluoro-3-(1H-indol-3-ylmethyl) | Column Chromatography | Not Specified | Not Specified | nih.gov |

| (5-chloro-1H-indol-2-yl)methanol | Thin-Layer Chromatography | Not Specified | Not Specified | orgsyn.org |

It is important to note that the optimal chromatographic conditions for this compound would need to be determined empirically, starting with the conditions used for structurally similar compounds. The purity of the final product is typically assessed by a combination of chromatographic and spectroscopic techniques to ensure it meets the required standards for its intended application.

Applications of 5 Fluoro 1h Indol 2 Yl Methanol As a Synthetic Scaffold in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Tryptamines and Related Amine Derivatives

The tryptamine (B22526) skeleton is a core feature of many biologically active compounds, including neurotransmitters and pharmaceuticals. uni.lu (5-fluoro-1H-indol-2-yl)methanol serves as an effective starting point for the synthesis of C2-substituted tryptamine analogs, which are structurally distinct from the more common C3-substituted tryptamines.

A common synthetic route begins with the oxidation of this compound to its corresponding aldehyde, 5-fluoro-1H-indole-2-carbaldehyde. researchgate.netchemrxiv.org This aldehyde can then undergo a Henry reaction, which is a condensation with a nitroalkane like nitromethane, typically catalyzed by a base such as ammonium (B1175870) acetate (B1210297). This reaction yields a 2-(2-nitrovinyl)indole derivative. Subsequent reduction of the nitrovinyl group, commonly achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), furnishes the target 2-ethylamine side chain, completing the synthesis of the 5-fluoro-substituted tryptamine. nih.gov

An alternative pathway involves converting the initial alcohol into a better leaving group, such as a tosylate or a halide. This is followed by displacement with a cyanide salt to produce the corresponding nitrile, (5-fluoro-1H-indol-2-yl)acetonitrile. nih.govresearchgate.net Reduction of the nitrile group with a reagent like LiAlH₄ then yields the desired tryptamine derivative.

Table 1: Synthesis of 5-Fluoro-Tryptamine Analogs

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | MnO₂, Dichloromethane (B109758) | 5-fluoro-1H-indole-2-carbaldehyde | Oxidation of alcohol to aldehyde |

| 2 | 5-fluoro-1H-indole-2-carbaldehyde | Nitromethane, Ammonium acetate | 5-fluoro-2-(2-nitrovinyl)-1H-indole | Henry reaction to form nitrovinyl adduct |

Building Block for the Formation of Indolocarbazole Structures

Indolocarbazoles are a significant class of alkaloids known for their potent biological activities, including anti-cancer properties. The indole-2-methanol scaffold is a key precursor for constructing these complex polycyclic systems. The typical strategy involves an acid-catalyzed electrophilic substitution reaction.

In this approach, this compound, in the presence of a Brønsted or Lewis acid, generates a stabilized carbocation intermediate at the C2-methylene position. wjarr.com This electrophile can then be attacked by a second molecule of an indole (B1671886), such as 5-fluoroindole (B109304), at the nucleophilic C3 position. This dimerization step forms a bis(indolyl)methane (BIM) derivative. These BIMs are direct precursors that can undergo subsequent oxidative cyclization to form the final indolocarbazole framework. The fluorine substituent is retained throughout the synthesis, leading to fluorinated analogs of known indolocarbazoles.

Diels-Alder Reactions and Cycloaddition Pathways to Tetrahydrocarbazoles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and it can be applied to indole derivatives to construct the tetrahydrocarbazole core. nih.gov A key strategy involves the in situ generation of a reactive indole-based diene, which can be trapped by a dienophile. rsc.org

This compound can be readily converted into a reactive diene precursor. First, the alcohol is acetylated to form (5-fluoro-1H-indol-2-yl)methyl acetate. nih.gov Under basic conditions, this acetate can undergo elimination to generate a highly reactive 2-methylene-5-fluoro-2H-indole intermediate. nih.gov This transient species acts as an electron-rich diene in an inverse-electron-demand Diels-Alder reaction. When reacted with an electron-deficient dienophile, such as maleic anhydride (B1165640) or an enal, it undergoes a [4+2] cycloaddition to yield a multifunctionalized tetrahydrocarbazole derivative. rsc.orgnih.gov This method provides a regioselective route to these tricyclic systems. nih.govresearchgate.net

Table 2: Diels-Alder Pathway to Tetrahydrocarbazoles

| Step | Starting Material | Reagents | Intermediate | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Acetic anhydride, Pyridine | (5-fluoro-1H-indol-2-yl)methyl acetate | Acetylation |

| 2 | (5-fluoro-1H-indol-2-yl)methyl acetate | K₂CO₃, Dienophile (e.g., Maleic anhydride) | 2-Methylene-5-fluoro-2H-indole | In situ diene generation via elimination |

Gold-Catalyzed Transformations and Mechanistic Considerations

Gold catalysis has emerged as a powerful method for C-C and C-N bond formation, particularly in the cyclization of substrates containing alkynes. nih.govresearchgate.net This methodology can be applied to derivatives of this compound to create complex, fused polycyclic systems.

A plausible synthetic strategy involves the introduction of an alkyne-containing side chain onto the indole core, for instance at the C3 position. The resulting propargylic alcohol derivative, 3-alkynyl-(5-fluoro-1H-indol-2-yl)methanol, can then undergo a gold(I)-catalyzed intramolecular cyclization. Mechanistically, the gold(I) catalyst activates the alkyne toward nucleophilic attack. nih.gov The C3 position of the indole ring can attack the activated alkyne in an endo-dig cyclization, or the C2-methanol's oxygen could initiate the cascade. Such cascades can involve a sequence of cyclization, fragmentation, and migration steps, leading to the formation of carbazole (B46965) or other tetracyclic indoline (B122111) derivatives. rsc.orgnih.gov The specific outcome is often dictated by the substitution pattern and reaction conditions.

Intermediate in the Preparation of Isoindolinone-substituted Indoles

Isoindolinone-based structures are present in a number of pharmacologically active molecules. nih.gov While many syntheses involve the reaction of an indole at its C3 position with phthalaldehydic acid, nih.gov a pathway utilizing the C2-methanol functionality of this compound allows for the creation of different isomers.

A viable synthetic route involves converting the C2-hydroxymethyl group into an aminomethyl group. This can be achieved through a two-step process: first, conversion of the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide (B81097) to yield 2-(azidomethyl)-5-fluoro-1H-indole. Reduction of the azide, for example by catalytic hydrogenation or with LiAlH₄, provides 2-(aminomethyl)-5-fluoro-1H-indole. This primary amine can then be reacted with phthalic anhydride in a condensation reaction, which, upon heating, cyclizes to form the desired N-((5-fluoro-1H-indol-2-yl)methyl)isoindoline-1,3-dione (a phthalimide (B116566) derivative).

Scaffold for the Synthesis of 1,2,3-Triazole-Containing Indole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound is an ideal scaffold for creating indole-triazole hybrids using this chemistry.

The synthesis begins by converting the primary alcohol into a more reactive leaving group, typically by reacting it with tosyl chloride in the presence of a base to form the corresponding tosylate. This intermediate is then treated with sodium azide to produce 2-(azidomethyl)-5-fluoro-1H-indole via an Sₙ2 reaction. This azide is a stable yet reactive building block. It can be reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield a library of 1-((5-fluoro-1H-indol-2-yl)methyl)-4-substituted-1H-1,2,3-triazoles in high yields. rsc.orgorganic-chemistry.org

Table 3: Synthesis of 1,2,3-Triazole-Containing Indole Derivatives

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | TsCl, Pyridine | (5-fluoro-1H-indol-2-yl)methyl tosylate | Tosylation |

| 2 | (5-fluoro-1H-indol-2-yl)methyl tosylate | NaN₃, DMF | 2-(azidomethyl)-5-fluoro-1H-indole | Azide Substitution |

Role in the Synthesis of Fused-Ring or Tricyclic Aryl Pyrimidine Compounds

Pyrimidine-containing heterocycles are of great interest in medicinal chemistry due to their presence in nucleobases and various drugs. This compound provides access to tricyclic indole-pyrimidine hybrids through a well-established multi-step sequence.

The first step is the oxidation of the C2-methanol to the corresponding 5-fluoro-1H-indole-2-carbaldehyde, for which various mild oxidizing agents like manganese dioxide (MnO₂) can be employed. researchgate.net The resulting aldehyde is then subjected to a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) in the presence of a base (e.g., NaOH). This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. The final step is the cyclocondensation of this indole-chalcone intermediate with a guanidine (B92328) salt (e.g., guanidine hydrochloride) under basic conditions. This reaction constructs the 2-aminopyrimidine (B69317) ring, yielding a 4-(5-fluoro-1H-indol-2-yl)-6-aryl-pyrimidin-2-amine, a tricyclic system with significant potential for further functionalization. wjarr.com

Exploration of Biological Relevance of 5 Fluoro 1h Indol 2 Yl Methanol Derivatives Through Mechanistic in Vitro and Pre Clinical Studies

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli and is implicated in various diseases, including cancer. genome.jp The canonical AhR signaling pathway involves ligand binding, nuclear translocation, and heterodimerization with the AhR nuclear translocator (ARNT), leading to the transcription of target genes such as those in the Cytochrome P450 family, notably CYP1A1. researchgate.net

While direct studies on (5-fluoro-1H-indol-2-yl)methanol derivatives are limited, research on related indole (B1671886) compounds provides strong evidence for their potential to modulate AhR signaling. Methylated and methoxylated indoles have been identified as both agonists and antagonists of the human AhR. researchgate.net For instance, 4-methyl-indole and 7-methoxy-indole have been shown to be effective agonists, inducing nuclear translocation of AhR and promoting its binding to the CYP1A1 promoter. researchgate.net Conversely, other derivatives like 3-methyl-indole act as antagonists. researchgate.net Molecular modeling suggests that both agonists and antagonists can occupy the same binding pocket, with their specific binding modes determining their functional outcome. researchgate.net

The fluorine substitution at the 5-position of the indole ring in this compound derivatives can significantly influence their electronic properties and, consequently, their interaction with the AhR binding pocket. This highlights the potential for this class of compounds to be developed as selective AhR modulators for therapeutic intervention in AhR-driven pathologies.

Ligand Design and Evaluation for Serotonin 5-HT6 Receptors: Structure-Activity Relationships at the Molecular Level

Serotonin 5-HT6 receptors, primarily expressed in the brain, are a key target for the development of treatments for cognitive disorders, including Alzheimer's disease. nih.gov Indole derivatives have been extensively explored as potent 5-HT6 receptor ligands.

Structure-activity relationship (SAR) studies have revealed key features for high-affinity binding. For many monoamine G-protein coupled receptors, a salt bridge with the conserved Asp3.32 is a crucial anchoring point. acs.org Unique to the 5-HT6 receptor are interactions with Phe5.38 and Asn6.55 within the orthosteric binding pocket. acs.org Research on 1-(phenylsulfonyl)-1H-indole derivatives has demonstrated that this moiety contributes to high-potency antagonism of the 5-HT6 receptor. acs.org

The design of multifunctional ligands targeting both 5-HT6 receptors and other disease-relevant targets, such as cholinesterases, is an active area of research. In one such study, indole-based derivatives were linked to a 1-benzylpiperidine (B1218667) moiety, derived from the acetylcholinesterase inhibitor donepezil. acs.orgresearchgate.net This work led to the identification of compounds with well-balanced, potent activity at both the 5-HT6 receptor and butyrylcholinesterase. acs.orgresearchgate.net

The this compound scaffold provides a valuable starting point for the design of novel 5-HT6 receptor ligands. The fluorine atom can enhance binding affinity and modulate pharmacokinetic properties, while the methanol (B129727) group at the 2-position offers a site for further chemical modification to optimize interactions within the receptor's binding pocket.

Inhibition of RAS Family Proteins: Molecular Binding Mechanisms and Protein-Protein Interaction Modulation

The RAS family of small GTPases (KRAS, HRAS, NRAS) are critical signaling hubs that, when mutated, are major drivers of human cancers. nih.gov The signaling activity of RAS proteins is controlled by their nucleotide-bound state, cycling between an inactive GDP-bound form and an active GTP-bound form. nih.gov Indole derivatives have emerged as a promising class of compounds that can interfere with RAS activation and downstream signaling. nih.govnih.gov

One key mechanism of RAS activation is through the interaction with Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov Studies have shown that certain indole derivatives can inhibit this SOS-mediated nucleotide exchange, thereby preventing RAS activation. nih.govnih.gov Some indole-based compounds have been identified that bind to a pocket between the α2 helix and the β-sheet of KRAS, weakly blocking the interaction with SOS1. nih.gov

Furthermore, the PI3K/AKT/mTOR pathway is a critical downstream effector of RAS signaling. nih.gov Several indole and oxindole (B195798) derivatives have been developed as inhibitors of this pathway, targeting kinases such as PI3K and AKT. nih.govnih.gov For instance, substitutions at the 4th position of the indole ring have yielded potent PI3K inhibitors. nih.gov

While direct inhibition of RAS has been challenging, the development of molecules that disrupt RAS-effector interactions or inhibit downstream kinases represents a viable therapeutic strategy. The this compound scaffold can be exploited to develop novel inhibitors that target the RAS signaling cascade at various points.

Kinase Inhibition Studies: Focus on Epidermal Growth Factor Receptor (EGFR) Mutants and Wild-Type Selectivity at the Enzymatic Level

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. nih.gov Mutations in EGFR are common in several cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target. nih.gov

Molecular Mechanism of Covalent Binding to EGFR Cysteine-797

Covalent inhibitors have proven to be an effective strategy for targeting EGFR. These inhibitors typically contain a reactive group, such as an acrylamide, that forms a covalent bond with a specific cysteine residue in the ATP-binding site of the kinase. Cysteine-797 (C797) is a key residue in the active site of EGFR that is targeted by many covalent inhibitors. nih.gov The formation of this irreversible bond leads to sustained inhibition of the kinase. The design of such inhibitors requires a careful balance of reactivity to ensure specific targeting of the intended cysteine without off-target effects. nih.gov

Impact on Drug Resistance Mechanisms (e.g., T790M Mutation)

A major challenge in EGFR-targeted therapy is the emergence of drug resistance. The T790M mutation, often referred to as the "gatekeeper" mutation, is a common mechanism of resistance to first- and second-generation EGFR inhibitors. nih.gov Third-generation inhibitors, such as osimertinib, were developed to be effective against EGFR mutants harboring the T790M mutation. nih.govnih.gov However, resistance to these drugs can also develop, frequently through a C797S mutation, which replaces the cysteine residue required for covalent binding with a serine. kisti.re.kr

Research is ongoing to develop new inhibitors that can overcome this resistance. One approach involves targeting other residues in the active site. For example, sulfonyl fluoride (B91410) derivatives have been designed to form a covalent bond with the catalytic residue Lys745, thereby inhibiting EGFR mutants with the C797S mutation. kisti.re.kr Indole derivatives have also been investigated as dual inhibitors of EGFR and other kinases like SRC, which could help to delay the onset of resistance. nih.gov The this compound core structure could serve as a foundation for developing next-generation EGFR inhibitors with improved selectivity and the ability to overcome known resistance mechanisms.

Casein Kinase 2 (CK2) Inhibition and Cellular Pathway Impact in Pre-clinical Models

Casein Kinase 2 (CK2) is a highly pleiotropic and constitutively active serine/threonine kinase that is overexpressed in many cancers. nih.gov CK2 is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.govnih.gov As such, it has emerged as a significant target for cancer therapy.

Indole-based scaffolds, particularly indeno[1,2-b]indoles, have been shown to be potent ATP-competitive inhibitors of CK2. These compounds have demonstrated the ability to reduce intracellular CK2 activity in various tumor cell lines. Inhibition of CK2 can lead to several downstream effects, including the sensitization of cancer cells to apoptosis induced by death ligands like TRAIL and the disruption of myeloid cell differentiation in the tumor microenvironment. nih.gov

Interestingly, the subcellular localization of CK2 inhibitors can influence their cellular effects. For example, some indeno[1,2-b]indole (B1252910) derivatives show a stronger anti-migratory effect on tumor cells compared to other CK2 inhibitors, which may be related to their differential accumulation in the cytoplasm versus the nucleus. The this compound framework offers a template for the synthesis of novel CK2 inhibitors with potentially unique cellular activity profiles.

Future Research Trajectories and Emerging Applications of 5 Fluoro 1h Indol 2 Yl Methanol

Development of Novel Catalytic Approaches for Derivatization

The derivatization of the (5-fluoro-1H-indol-2-yl)methanol scaffold is a key area of ongoing research, aimed at creating analogues with enhanced biological activity and tailored properties. Modern catalytic methods, particularly transition-metal-catalyzed C–H functionalization, offer powerful tools for the selective modification of the indole (B1671886) core.

Future research is focused on leveraging various transition metals to achieve site-selective derivatization. frontiersin.orgcreative-proteomics.com Catalytic systems involving palladium, rhodium, ruthenium, and cobalt are being explored for reactions such as arylation, alkenylation, and alkylation at various positions of the indole ring. mdpi.com For instance, palladium-catalyzed dual C–H functionalization has been used to synthesize fluorinated isocryptolepine analogues from N-pyrimidylindoles, demonstrating a pathway for complex annulations. mdpi.comnih.gov The fluorine substituent at the C5 position can influence the regioselectivity of these reactions due to its electronic effects, a factor that requires systematic investigation.

The hydroxymethyl group at the C2 position serves as a crucial handle for derivatization. It can act as a directing group or be transformed into a reactive intermediate. Research on 2-indolylmethanols has shown they can generate a bidentate electrophilic system under acidic conditions, enabling reactions at the C3 position or the benzylic site. researchgate.net This reactivity profile opens avenues for catalytic asymmetric reactions, including Friedel-Crafts-type alkylations and cycloadditions, to introduce chirality and structural complexity. researchgate.netnih.gov The development of chiral catalysts, such as phosphoric acids, for these transformations is a significant area of interest.

Table 1: Selected Catalytic Strategies for Indole Derivatization

| Catalytic Strategy | Metal/Catalyst | Target Position(s) | Type of Transformation | Potential Application |

|---|---|---|---|---|

| C-H Functionalization | Palladium, Rhodium, Ruthenium | C2, C3, C4, C7 | Arylation, Alkenylation, Alkynylation | Introduction of diverse substituents to modulate bioactivity. |

| Dual C-H Functionalization | Palladium | C2 and C3 | Annulation/Cyclization | Synthesis of fused polycyclic indole analogues. mdpi.comnih.gov |

| Asymmetric Alkylation | Chiral Phosphoric Acid | C3 | Friedel-Crafts Alkylation | Enantioselective synthesis of biologically active molecules. nih.gov |

Future work will likely focus on developing catalytic systems that are more tolerant of functional groups and can operate under milder conditions. The exploration of photoredox catalysis and electrochemical methods also represents a promising frontier for activating the this compound core for novel transformations.

Expansion of Scaffold Utility in Diverse Heterocyclic Systems

Beyond simple derivatization, this compound is a valuable starting material for constructing entirely new and diverse heterocyclic systems. This expansion of scaffold utility is being driven by advances in synthetic methodologies, including skeletal editing and annulation reactions.

Skeletal editing has recently emerged as a powerful strategy for the late-stage modification of core scaffolds. nih.gov This approach involves the insertion, deletion, or swapping of atoms within the indole ring to generate novel heterocyclic cores. For example, methods for nitrogen atom insertion can transform indoles into quinazolines or quinoxalines, which are important bioisosteres in medicinal chemistry. mdpi.com Similarly, C-to-N atom swapping can convert the indole core into indazoles or benzimidazoles. frontiersin.orgnih.gov Applying these innovative techniques to this compound could rapidly generate libraries of structurally diverse compounds based on a common precursor.

Annulation and cycloaddition reactions represent another major trajectory for scaffold expansion. The 2-indolylmethanol moiety can act as a versatile three-carbon or four-atom synthon in these reactions. mdpi.commdpi.com Lewis acid-catalyzed (3+2) annulation of 2-indolylmethanols with partners like propargylic alcohols provides efficient access to fused cyclopenta[b]indoles. mdpi.comnih.gov Furthermore, various catalytic asymmetric cycloadditions, such as (4+3) and (3+3) reactions, have been developed to construct enantioenriched seven- and six-membered indole-fused heterocycles, respectively. mdpi.comresearcher.life

Table 2: Strategies for Expanding the Indole Scaffold

| Synthetic Strategy | Description | Resulting Heterocycle(s) |

|---|---|---|

| Skeletal Editing (Nitrogen Insertion) | Insertion of a nitrogen atom into the indole's pyrrole (B145914) ring. | Quinazolines, Quinoxalines mdpi.com |

| Skeletal Editing (Atom Swapping) | Replacement of the C2 carbon with a nitrogen atom. | Indazoles, Benzimidazoles nih.gov |

| (3+2) Annulation | Reaction of the 2-indolylmethanol as a three-carbon unit with a two-carbon partner. | Cyclopenta[b]indoles mdpi.com |

| (4+3) Cycloaddition | Reaction of the 2-indolylmethanol with a three-atom partner to form a seven-membered ring. | Indole-fused oxepines/diazepines |

These strategies enable the transformation of the relatively simple bicyclic indole core into complex, three-dimensional structures. Future research will focus on expanding the scope of reaction partners and developing catalytic systems that provide high levels of regio- and stereocontrol, further diversifying the accessible chemical space starting from this compound.

Investigations into Prodrug Strategies Utilizing the Hydroxymethyl Functionality

The hydroxymethyl group of this compound is an ideal attachment point for creating prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.com This strategy is often used to improve pharmacokinetic properties such as solubility, stability, and bioavailability.

The primary approach for utilizing the hydroxymethyl group in prodrug design involves its conversion into a bioreversible ester. By attaching a promoiety via an ester linkage, the physicochemical properties of the parent molecule can be significantly altered. For instance, attaching a hydrophilic group can enhance aqueous solubility, while a lipophilic group can improve membrane permeability. mdpi.com

The activation mechanism for such prodrugs relies on the ubiquitous presence of esterase enzymes in the body, particularly in the plasma, liver, and intestine. creative-proteomics.com These enzymes hydrolyze the ester bond, releasing the promoiety and regenerating the parent this compound as the active drug. This process is well-established; for example, the drug fesoterodine is an ester prodrug that is rapidly converted by non-specific esterases to its active 5-hydroxymethyl metabolite. frontiersin.org

Table 3: Potential Prodrug Strategies for the Hydroxymethyl Functionality

| Promoieties | Linkage | Activation Enzyme | Goal of Strategy |

|---|---|---|---|

| Amino Acids / Peptides | Ester | Esterases, Peptidases | Improve water solubility, targeted delivery. |

| Phosphates / Phosphonates | Phosphate Ester | Alkaline Phosphatases | Dramatically increase aqueous solubility for intravenous formulations. |

| Carbonates (e.g., Medoxomil) | Carbonate Ester | Esterases | Enhance oral bioavailability. |

Future research in this area will involve the design and synthesis of various ester derivatives of this compound. Key investigations will include:

Kinetics of Hydrolysis: Studying the rate of enzymatic and chemical hydrolysis to ensure the active drug is released at an appropriate rate and location. nih.gov

Structure-Property Relationships: Systematically modifying the promoiety to optimize the balance between stability, solubility, and the rate of conversion.

Targeted Delivery: Designing promoieties that are substrates for specific enzymes enriched in target tissues (e.g., tumors), thereby achieving site-selective drug release.

By exploring these prodrug strategies, the therapeutic potential of this compound and its active derivatives can be significantly enhanced, overcoming potential formulation or pharmacokinetic challenges.

Q & A

Q. What are the common synthetic routes for (5-fluoro-1H-indol-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves formylation or reduction steps. For example, (1-benzyl-4-fluoro-1H-indol-3-yl)methanol was synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF, followed by reduction (e.g., NaBH₄) . Reaction conditions such as solvent polarity (acetonitrile vs. methanol), stoichiometry of chlorinating agents, and catalytic reduction methods significantly impact yield and purity. Optimization of temperature (e.g., reflux vs. room temperature) and purification via flash column chromatography (hexane:AcOEt with Et₃N additives) can minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement. Restraints on N–H bond lengths (0.90 ± 0.01 Å) and riding models for C–H atoms ensure accurate hydrogen positioning .

- NMR/IR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns), while IR confirms hydroxyl and indole N–H stretches.

- HPLC : Ascentis® Phenyl-Hexyl columns with methanol/water gradients (0.1% formic acid) resolve polar byproducts . Discrepancies in data should be cross-validated using multiple techniques and repeated trials .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to minimize byproduct formation?

- Methodological Answer : Byproduct suppression requires tailored solvent systems. For example, flash chromatography with hexane:EtOAc (95:5 + 1% Et₃N) effectively separates hydroxylated indole derivatives from halogenated intermediates . Automated continuous flow systems enhance reproducibility, while recrystallization from methanol/water mixtures improves purity . Monitor reaction progress via TLC (silica gel, UV-active spots) to terminate reactions at optimal conversion points.

Q. What strategies resolve conflicting biological activity data in enzyme inhibition studies of this compound derivatives?

- Methodological Answer : Contradictory results may arise from assay conditions (e.g., pH, co-solvents) or substituent positioning. Comparative studies using derivatives with varied functional groups (e.g., 5-methoxy vs. 5-fluoro) can isolate structure-activity relationships. For neuroprotective or anti-proliferative claims, validate via cell-based assays (e.g., IC₅₀ determinations) paired with crystallographic data to correlate activity with hydrogen-bonding or steric effects .

Q. How should crystallographic data be analyzed when encountering refinement discrepancies in this compound derivatives?

- Methodological Answer : Use SHELXL for high-resolution refinement. For twinned data, apply twin-law matrices and HKLF5 format. Restrain thermal parameters for disordered moieties (e.g., benzyl groups) and validate hydrogen bonds via difference Fourier maps. Discrepancies in R-factors may require re-examination of data integration (e.g., outlier rejection in SAINT) or solvent model adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.